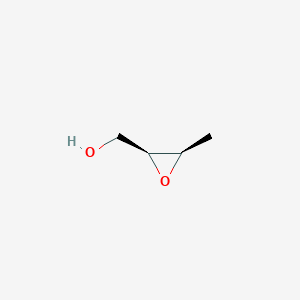
cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a bicyclic octane ring system with a dichlorophenyl group and a methylaminomethyl substituent, making it a subject of interest in medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(222)octane, hydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as potassium carbonate, and organic solvents like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
化学反応の分析
Types of Reactions
cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace the dichlorophenyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce derivatives with different aromatic substituents .
科学的研究の応用
cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but studies suggest that it may modulate neurotransmitter systems or inhibit certain enzymes.
類似化合物との比較
Similar Compounds
cis-2-(o-Chlorophenyl)-3-cyanobicyclo[2,2,2]octane: A structurally similar compound with a cyanobicyclo group instead of the dichlorophenyl group.
cis-2-(2,4-Dichlorophenyl)-2-(1H-Imidazole-1-yl)Methyl)-4-(p-Toluene Sulfonyloxy)methyl-1,3-Dioxalane: Another related compound used in the synthesis of ketoconazole.
Uniqueness
The uniqueness of cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride lies in its specific combination of functional groups and its potential applications in various fields. Its bicyclic structure and the presence of both dichlorophenyl and methylaminomethyl groups contribute to its distinct chemical properties and biological activities.
特性
| 62374-10-1 | |
分子式 |
C16H22Cl3N |
分子量 |
334.7 g/mol |
IUPAC名 |
[(2R,3S)-3-(2,4-dichlorophenyl)-2-bicyclo[2.2.2]octanyl]methyl-methylazanium;chloride |
InChI |
InChI=1S/C16H21Cl2N.ClH/c1-19-9-14-10-2-4-11(5-3-10)16(14)13-7-6-12(17)8-15(13)18;/h6-8,10-11,14,16,19H,2-5,9H2,1H3;1H/t10?,11?,14-,16-;/m1./s1 |
InChIキー |
QDIAZDALZWTDAS-UCCWGRJBSA-N |
異性体SMILES |
C[NH2+]C[C@H]1[C@H](C2CCC1CC2)C3=C(C=C(C=C3)Cl)Cl.[Cl-] |
正規SMILES |
C[NH2+]CC1C2CCC(C1C3=C(C=C(C=C3)Cl)Cl)CC2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2-fluoroethoxy)ethoxy]butane](/img/structure/B13751243.png)
![dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran](/img/structure/B13751280.png)



